molecular formula C26H48SSn B12605466 Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane CAS No. 643031-35-0

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane

Cat. No.: B12605466
CAS No.: 643031-35-0
M. Wt: 511.4 g/mol
InChI Key: GBIVUIWJCTXMKG-AHJYMZSGSA-N
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Description

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a thiophene ring substituted with a tributylstannyl group and a 3,7-dimethyloct-6-en-1-yl side chain. Organotin compounds are widely used in various fields, including organic synthesis, materials science, and catalysis .

Properties

CAS No.

643031-35-0

Molecular Formula

C26H48SSn

Molecular Weight

511.4 g/mol

IUPAC Name

tributyl-[5-[(3S)-3,7-dimethyloct-6-enyl]thiophen-2-yl]stannane

InChI

InChI=1S/C14H21S.3C4H9.Sn/c1-12(2)6-4-7-13(3)9-10-14-8-5-11-15-14;3*1-3-4-2;/h5-6,8,13H,4,7,9-10H2,1-3H3;3*1,3-4H2,2H3;/t13-;;;;/m0..../s1

InChI Key

GBIVUIWJCTXMKG-AHJYMZSGSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CC[C@@H](C)CCC=C(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)CCC(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organotin compounds and organic halides. The general procedure involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of temperature and pressure, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane involves its ability to participate in cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-tin bond, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(thiophen-2-yl)stannane
  • Tributyl(4-(2-hexyldecyl)thiophen-2-yl)stannane
  • Tributyl(5-hexylthiophen-2-yl)stannane

Uniqueness

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,7-dimethyloct-6-en-1-yl side chain enhances its reactivity and makes it suitable for specialized applications in materials science and organic synthesis .

Biological Activity

Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane is a synthetic organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, ranging from industrial uses to pharmacological interests. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H24SSn\text{C}_{15}\text{H}_{24}\text{S}\text{Sn}

This structure features a tributyl group attached to a thiophene ring, which is further substituted with a 3,7-dimethyloct-6-en-1-yl group. The presence of the thiophene moiety is significant as it is often associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against various Gram-positive bacteria and fungi, such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (µg/mL)Target Organism
3-Chlorobenzo[b]thiophene16B. cereus
2-(Hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene64S. aureus
This compoundTBDTBD

The exact MIC for this compound remains to be determined through experimental validation.

Antifungal Activity

Thiophene derivatives have also shown antifungal effects. The structural characteristics that contribute to their activity include the presence of specific functional groups that enhance membrane permeability in fungal cells. Studies suggest that the incorporation of alkene moieties can significantly improve antifungal potency .

Anticancer Properties

Emerging research indicates that organotin compounds may possess anticancer properties. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells. Thiophene derivatives are being investigated for their ability to inhibit tumor growth and metastasis in various cancer models.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, concluding that those with halogen substitutions exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position on biological activity .
  • Anticancer Activity Investigation : Another investigation focused on the anticancer potential of organotin compounds, revealing that certain derivatives could inhibit cell proliferation in breast cancer cell lines. The study emphasized the role of organotin's interaction with cellular membranes and signaling pathways.

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